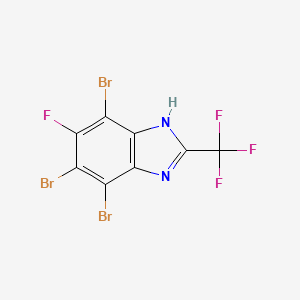

Benzimidazole, 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)-

説明

This benzimidazole derivative features a polyhalogenated structure with a fluorine atom at position 6, bromine atoms at positions 4, 5, and 7, and a trifluoromethyl (-CF₃) group at position 2. The trifluoromethyl group is a strong electron-withdrawing moiety, while bromine and fluorine substituents enhance steric bulk and modulate electronic properties. Such substitutions are strategically designed to optimize interactions with biological targets, particularly enzymes or receptors, by balancing hydrophobic, hydrogen-bonding, and halogen-bonding effects .

特性

CAS番号 |

89427-29-2 |

|---|---|

分子式 |

C8HBr3F4N2 |

分子量 |

440.81 g/mol |

IUPAC名 |

4,5,7-tribromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C8HBr3F4N2/c9-1-2(10)5-6(3(11)4(1)12)17-7(16-5)8(13,14)15/h(H,16,17) |

InChIキー |

YSHGDPHOIXCXIN-UHFFFAOYSA-N |

正規SMILES |

C12=C(C(=C(C(=C1Br)F)Br)Br)N=C(N2)C(F)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For the specific compound, 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)-benzimidazole, the synthetic route may involve the following steps:

Fluorination: Introduction of the fluorine atom at the 6th position.

Bromination: Sequential bromination at the 4th, 5th, and 7th positions.

Trifluoromethylation: Introduction of the trifluoromethyl group at the 2nd position.

These reactions typically require specific reagents and conditions, such as the use of bromine for bromination and trifluoromethyl iodide for trifluoromethylation .

Industrial Production Methods

Industrial production methods for such complex compounds often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

化学反応の分析

Types of Reactions

Benzimidazole, 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)- can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the replacement of bromine atoms with other functional groups .

科学的研究の応用

Benzimidazole derivatives, including 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)-benzimidazole, have a wide range of scientific research applications:

Chemistry: Used as intermediates in the synthesis of other complex molecules.

Biology: Studied for their potential as enzyme inhibitors and binding agents.

Medicine: Investigated for their anticancer, antiviral, and antibacterial properties.

Industry: Utilized in the development of advanced materials and catalysts

作用機序

The mechanism of action of benzimidazole derivatives involves their interaction with specific molecular targets and pathways. For instance, they may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The presence of fluorine, bromine, and trifluoromethyl groups can enhance their binding affinity and specificity towards these targets .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Activity Trends

Physicochemical and Toxicological Considerations

- Toxicity: Halogenated benzimidazoles like 4,5-dichloro-2-CF₃ derivatives are classified as hazardous (DOT UN 3077) due to liver toxicity and irritancy . The target compound’s tribromo substitution may exacerbate toxicity, necessitating rigorous safety profiling.

- Hybrid molecules (e.g., benzimidazole-triazole) mitigate this via polar appendages, as seen in compounds 4e and 4f .

Anticancer and Antimicrobial Potential

- Anticancer Activity: Mono-halogenated benzimidazoles (e.g., compound 30 with fluorine) exhibit potent cytotoxicity (IC₅₀ ~3 µM against leukemic cells), whereas trifluoromethyl at position 6 reduces efficacy . The target compound’s bromine-rich structure may hinder cellular uptake but improve DNA intercalation.

Antimicrobial Activity :

- Unsubstituted benzimidazoles (MIC = 25 µg/mL) outperform brominated analogues (MIC = 50 µg/mL) against bacterial strains . The target compound’s trifluoromethyl group may counteract bromine’s negative effects via synergistic target binding.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。